

# Dithranol in Combination Therapies: A Comparative Guide to Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Dithranol, a cornerstone in the topical treatment of psoriasis for decades, is increasingly utilized in combination with other therapeutic modalities to enhance efficacy, improve tolerability, and accelerate patient response. This guide provides a comprehensive comparison of Dithranol combination therapies, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.

## **Quantitative Efficacy of Dithranol Combination Therapies**

The following tables summarize the clinical efficacy of Dithranol in combination with ultraviolet B (UVB) phototherapy, calcipotriol (a vitamin D3 analog), and tazarotene (a topical retinoid), as measured by the Psoriasis Area and Severity Index (PASI).



| Treatment Regimen           | Study                                            | Mean PASI<br>Reduction                                                                                                                           | Key Findings                                                                                                                                   |
|-----------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Dithranol + UVB             | Carrozza et al.                                  | 83.8%                                                                                                                                            | Combination therapy is safe and effective, potentially allowing for a reduction in the cumulative UVB dose[1].                                 |
| Lidbrink et al.             | Not specified (median clearance time of 4 weeks) | Addition of UVB to Dithranol did not significantly shorten clearance time but did significantly postpone relapse compared to Dithranol alone[2]. |                                                                                                                                                |
| Dithranol +<br>Calcipotriol | Koumentaki et al.                                | Statistically significant improvement over Dithranol alone from week 1                                                                           | The addition of calcipotriol to short-contact Dithranol markedly augments therapeutic efficacy and accelerates the response[3][4].             |
| Dithranol +<br>Tazarotene   | Sander et al.                                    | PASI reduction from<br>17.2 to 2.8 (vs. 18.5 to<br>4.8 with Dithranol<br>alone)                                                                  | The combination of Dithranol and Tazarotene leads to a significantly faster healing of psoriasis lesions compared to Dithranol monotherapy[5]. |

## Detailed Experimental Protocols Dithranol and Narrowband UVB (NBUVB) Phototherapy



Study: Carrozza et al. (2000)[1]

- Objective: To evaluate the clinical efficacy of narrowband UVB (311 nm) combined with Dithranol in patients with widespread psoriasis.
- Study Design: An open pilot study involving 13 patients.
- Patient Population: Patients with widespread psoriasis.
- · Treatment Protocol:
  - Patients were treated for 4-5 weeks.
  - Whole-body exposure to narrowband UVB (311 nm) was administered.
  - Dithranol was applied in combination with phototherapy.
- Outcome Measures: The primary outcome was the change in Psoriasis Area and Severity Index (PASI) scores from baseline to the end of the 4-week treatment period. The cumulative irradiation dose was also calculated.

### **Dithranol and Calcipotriol**

Study: Koumentaki et al. (2001)[3][4]

- Objective: To compare the efficacy and safety of short-contact Dithranol monotherapy with its combination with calcipotriol ointment in patients with chronic plaque psoriasis.
- Study Design: A double-blind, randomized, parallel-group study.
- Patient Population: 46 inpatients with chronic plaque psoriasis were divided into two groups of 23.
- Treatment Protocol:
  - Group 1 (Dithranol Monotherapy): Patients applied 2% Dithranol ointment once daily for
     30 minutes and the vehicle of calcipotriol ointment twice daily for 6 weeks.



- Group 2 (Combination Therapy): Patients applied 2% Dithranol ointment once daily for 30 minutes and 50 μg/g calcipotriol ointment twice daily for 6 weeks.
- Outcome Measures: PASI scores were assessed at baseline and weekly for 6 weeks.
   Cutaneous adverse events were also monitored.

#### **Dithranol and Tazarotene**

Study: Sander et al. (1999)[5]

- Objective: To determine if the combination of Dithranol with the retinoid tazarotene increases the antipsoriatic effect.
- Study Design: A randomized, open, prospective study.
- Patient Population: 50 patients with chronic plaque psoriasis (PASI > 10).
- Treatment Protocol:
  - Collective 1 (Dithranol Monotherapy): Patients received Dithranol monotherapy.
  - Collective 2 (Combination Therapy): Patients received a combination of Dithranol and tazarotene.
- Outcome Measures: The primary endpoint was the reduction in PASI score. Skin irritation
  was also evaluated using a clinical score and laser doppler imaging.

### **Signaling Pathways and Experimental Workflows**

The therapeutic effects of Dithranol and its combination partners stem from their modulation of key signaling pathways involved in the pathogenesis of psoriasis, primarily targeting keratinocyte hyperproliferation and inflammation.

### **Dithranol's Mechanism of Action**

Dithranol's antipsoriatic effects are mediated through multiple pathways. It inhibits DNA synthesis and cell proliferation by generating reactive oxygen species (ROS), which also



contributes to its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF- $\alpha$ .



Click to download full resolution via product page

Caption: Dithranol's mechanism of action in psoriasis.

### **Synergistic Pathways in Combination Therapies**

The combination of Dithranol with other agents leads to a multi-pronged attack on the pathological processes of psoriasis, resulting in enhanced efficacy.

UVB therapy induces apoptosis of pathogenic T-cells in the epidermis and dermis and also has direct anti-proliferative effects on keratinocytes. The combination with Dithranol, which also targets keratinocyte proliferation and inflammation, creates a synergistic effect. Furthermore, UVB may enhance the tolerance to Dithranol-induced irritation[6].





Click to download full resolution via product page

Caption: Synergistic mechanism of Dithranol and UVB therapy.

Calcipotriol, a vitamin D3 analog, normalizes keratinocyte differentiation and proliferation and has immunomodulatory effects, including the inhibition of T-cell activation and cytokine production. Its mechanism complements that of Dithranol, leading to a more rapid and pronounced clinical response.







Click to download full resolution via product page

Caption: Combined therapeutic action of Dithranol and Calcipotriol.

Tazarotene, a receptor-selective retinoid, modulates the differentiation and proliferation of keratinocytes by binding to retinoic acid receptors (RARs). This action, combined with Dithranol's anti-proliferative and anti-inflammatory effects, results in a faster resolution of psoriatic plaques.



Click to download full resolution via product page

Caption: Logical relationship of Dithranol and Tazarotene effects.

#### Conclusion

The combination of Dithranol with other topical and phototherapeutic agents represents a powerful strategy in the management of psoriasis. These combination regimens offer the potential for enhanced efficacy, faster onset of action, and in some cases, improved tolerability compared to monotherapy. A thorough understanding of the underlying mechanisms of action and the synergistic interactions between these therapies is crucial for optimizing treatment protocols and for the development of novel therapeutic approaches in dermatology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. karger.com [karger.com]
- 2. Psoriasis treatment: faster clearance when UVB-dithranol is combined with topical clobetasol propionate PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcipotriol Plus Short-Contact Dithranol: A Novel Topical Combination Therapy for Chronic Plaque Psoriasis ScienceOpen [scienceopen.com]
- 4. Calcipotriol Plus Short-Contact Dithranol: A Novel Topical Combination Therapy for Chronic Plaque Psoriasis | Semantic Scholar [semanticscholar.org]
- 5. [Tazarotene increases the antipsoriatic effect of dithranol in chronic psoriasis] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dithranol in Combination Therapies: A Comparative Guide to Efficacy and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221193#efficacy-of-dithranol-in-combination-with-other-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com